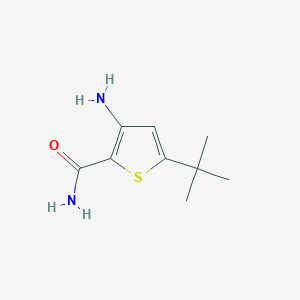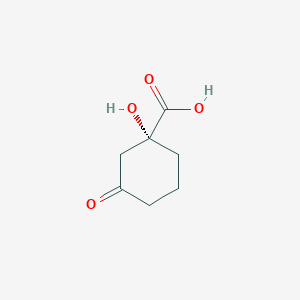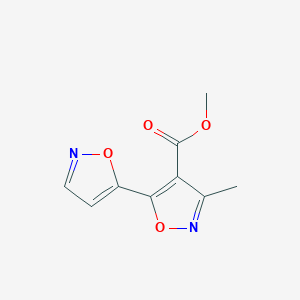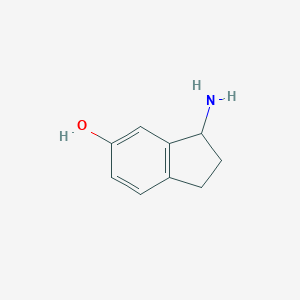
3-amino-2,3-dihydro-1H-inden-5-ol
説明
Synthesis Analysis
The synthesis of compounds similar to "3-amino-2,3-dihydro-1H-inden-5-ol" often involves multi-step chemical processes. For example, the efficient synthesis of related cyclic and acyclic amino acid derivatives highlights the use of nucleophilic addition reactions to β,γ-unsaturated keto esters, showcasing a method that could be adapted for synthesizing compounds with the core structure of "3-amino-2,3-dihydro-1H-inden-5-ol" (Palacios, Vicario, & Aparicio, 2006).
Molecular Structure Analysis
The molecular and crystal structure analysis of closely related compounds, such as various amino-arylpyrazoles, reveals insights into tautomerism in the solid state and solution, which could provide a foundational understanding of the behavior of "3-amino-2,3-dihydro-1H-inden-5-ol" in different environments (Quiroga Puello et al., 1997).
Chemical Reactions and Properties
The reactivity of compounds with similar structures to "3-amino-2,3-dihydro-1H-inden-5-ol" can be inferred from studies on amino-2H-azirines, which are used as synthons for α,α-disubstituted α-amino acids in peptide synthesis. This illustrates the potential of "3-amino-2,3-dihydro-1H-inden-5-ol" to undergo various chemical transformations, contributing to its versatility in synthetic chemistry (Heimgartner, 1991).
Physical Properties Analysis
While specific studies on the physical properties of "3-amino-2,3-dihydro-1H-inden-5-ol" are not directly available, related research on the synthesis and structural studies of oligomers of amino-deoxy acids provides a comparative basis for understanding how the structure might influence its physical state, solubility, and other relevant physical characteristics (Chakraborty et al., 2000).
科学的研究の応用
DNA Binding and Biological Activity
Studies on chiral Schiff bases derived from 3-amino-2,3-dihydro-1H-inden-5-ol have shown that the structure and remote substituents of these compounds significantly affect their biological activity, particularly in DNA binding. The interaction of these Schiff bases with calf-thymus DNA has been investigated, revealing insights into the structural factors influencing DNA binding affinity and biological activity (Bora et al., 2021).
Fluorescent Sensor Applications
Compounds related to 3-amino-2,3-dihydro-1H-inden-5-ol have been utilized in the development of ESIPT-based fluorescent sensors. These sensors, specifically designed for the selective recognition of aluminum ions, demonstrate "OFF-ON type" mode in the presence of Al3+ ions. Additionally, these compounds have been employed in bacterial cell imaging and logic gate applications, showcasing their versatility in different scientific applications (Yadav & Singh, 2018).
Dopamine Receptor Ligands
Research involving enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, closely related to 3-amino-2,3-dihydro-1H-inden-5-ol, has shown promising results in the field of neuroscience. These compounds have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors, indicating potential applications in neurological research and drug development (Claudi et al., 1996).
Organic Synthesis and Drug Development
Efficient and economical synthesis routes for compounds related to 3-amino-2,3-dihydro-1H-inden-5-ol have been developed, providing essential building blocks for further chemical exploration and potential drug development (Prashad et al., 2006).
Chiral Solvating Agents
Thiourea derivatives of 3-amino-2,3-dihydro-1H-inden-5-ol have been compared as chiral solvating agents (CSAs) for enantiodiscrimination of derivatized amino acids using NMR spectroscopy. This research provides valuable insights into the applications of these compounds in stereochemical studies and enantioselective synthesis (Recchimurzo et al., 2020).
Safety And Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
3-amino-2,3-dihydro-1H-inden-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUPGBDOLGDVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564883 | |
| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2,3-dihydro-1H-inden-5-ol | |
CAS RN |
168902-76-9 | |
| Record name | 3-Amino-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,3-dihydro-1H-inden-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

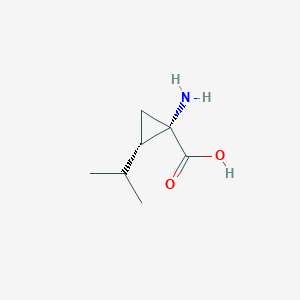





![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)

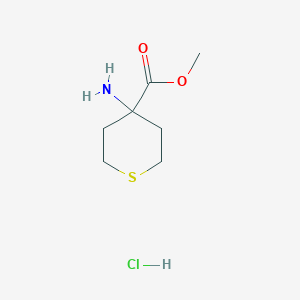

![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
